molecular formula C23H17N3S B14476611 N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine CAS No. 72307-67-6

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine

Cat. No.: B14476611
CAS No.: 72307-67-6
M. Wt: 367.5 g/mol
InChI Key: VDQWEYZBYKXWBG-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine is a compound that combines the structural features of acridine and thiazole. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiazole derivatives also exhibit diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects . The combination of these two moieties in a single compound can potentially enhance its biological activity and therapeutic potential.

Preparation Methods

The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and acridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can be compared with other similar compounds, such as:

Properties

CAS No.

72307-67-6

Molecular Formula

C23H17N3S

Molecular Weight

367.5 g/mol

IUPAC Name

N-acridin-9-yl-4-(4-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H17N3S/c1-15-10-12-16(13-11-15)21-14-27-23(25-21)26-22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2-14H,1H3,(H,24,25,26)

InChI Key

VDQWEYZBYKXWBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53

Origin of Product

United States

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